molecular formula C8H5Cl3O2 B1293753 Benzoyl chloride, 3,6-dichloro-2-methoxy- CAS No. 10411-85-5

Benzoyl chloride, 3,6-dichloro-2-methoxy-

Cat. No. B1293753
CAS RN: 10411-85-5
M. Wt: 239.5 g/mol
InChI Key: LLUYGIUJQSTELT-UHFFFAOYSA-N
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Description

Benzoyl chloride derivatives are versatile intermediates in organic synthesis, often used to introduce benzoyl groups into various substrates. The compound "Benzoyl chloride, 3,6-dichloro-2-methoxy-" is not directly mentioned in the provided papers, but the synthesis and applications of related benzoyl chlorides and their derivatives are well-documented. These compounds are typically used in acylation reactions to modify the chemical structure of other molecules, thereby altering their physical and chemical properties, and potentially leading to the development of compounds with desirable biological activities .

Synthesis Analysis

The synthesis of benzoyl chloride derivatives involves various chemical reactions where benzoyl chloride is used as an acylating agent. For instance, in the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a benzoyl chloride derivative is used to acylate a benzofuran compound . Similarly, benzoyl chloride is used to introduce benzoyl groups onto ribosides in aqueous solutions . These syntheses often require the presence of a base and are performed under controlled conditions to yield the desired products.

Molecular Structure Analysis

The molecular structure of benzoyl chloride derivatives is characterized by the presence of a benzoyl group attached to other molecular frameworks. X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds. For example, the crystal structure of a benzoyl derivative, (5R*,6S*)-1-benzoyl-5-methylthio-6-methoxy-1-azapenam, was determined using this method, confirming the expected cis configuration around the β-lactam ring . The molecular structure significantly influences the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

Benzoyl chloride derivatives participate in various chemical reactions. They can act as electrophiles in reactions with C-H acids, leading to selenenylation and acylation, as seen with 2-(chloroseleno)benzoyl chloride . The reactivity of these compounds is influenced by the substituents on the benzoyl ring, which can either activate or deactivate the benzoyl chloride towards nucleophilic attack. The intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding, also play a crucial role in the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chloride derivatives are determined by their molecular structure. These properties include solubility, melting and boiling points, and stability. The presence of electron-donating or electron-withdrawing groups on the benzoyl ring can affect these properties. For example, the introduction of a methoxy group can increase the electron density on the benzoyl ring, potentially affecting the reactivity and physical properties of the compound . Spectroscopic techniques such as NMR, IR, and MS are commonly used to analyze these properties and confirm the identity of the synthesized compounds .

Safety And Hazards

Benzoyl chloride, 3,6-dichloro-2-methoxy- is a hazardous compound. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3,6-dichloro-2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUYGIUJQSTELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065064
Record name Benzoyl chloride, 3,6-dichloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl chloride, 3,6-dichloro-2-methoxy-

CAS RN

10411-85-5
Record name 3,6-Dichloro-2-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10411-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3,6-dichloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 3,6-dichloro-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 3,6-dichloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4.0 kg thionyl chloride, was added 5.0 kg of 3,6-dichloro-2-methoxybenzoic acid. This was stirred and heated to reflux (ca. 60° C.) for 1.5 hours. The reaction mixture was allowed to cool and excess thionyl chloride evaporated in vacuo. The crude product was then distilled under reduced pressure to give 3,6-dichloro-2-methoxybenzoyl chloride as a liquid, b.p. 117° C. @ 0.6 mm Hg.
Quantity
4 kg
Type
reactant
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step One

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